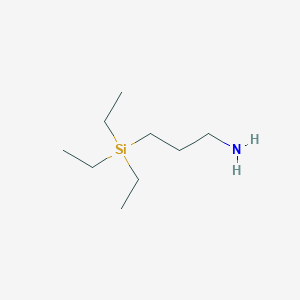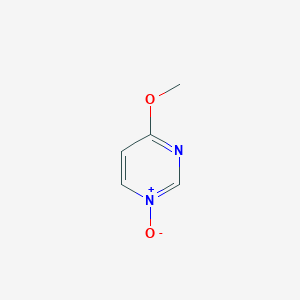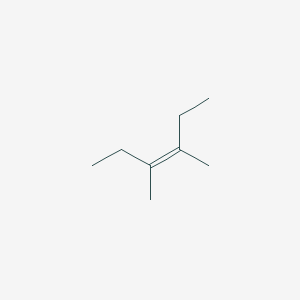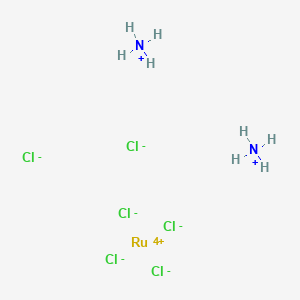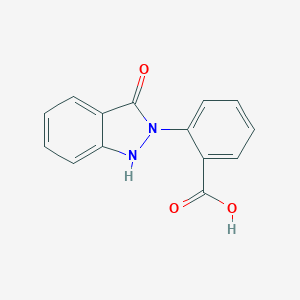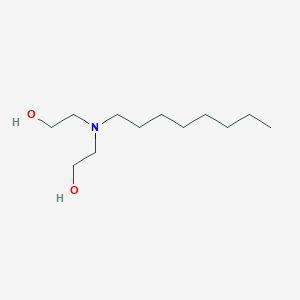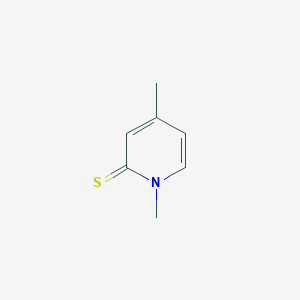
1,4-Dimethyl-2(1H)-pyridinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-2(1H)-pyridinethione is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as DMPT and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. In
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-2(1H)-pyridinethione has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in aquaculture, where DMPT has been found to act as a feeding stimulant for fish and shrimp. This compound has also been studied for its potential use as a plant growth regulator, as well as a potential treatment for various diseases and conditions in humans and animals.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-2(1H)-pyridinethione is not fully understood, but it is believed to act on the olfactory system of animals, specifically on the receptors that detect amino acids. This compound has been found to enhance the sense of smell in fish and shrimp, leading to increased feeding behavior. In humans, DMPT has been found to have potential therapeutic effects on the central nervous system, although further research is needed to fully understand its mechanism of action.
Biochemische Und Physiologische Effekte
1,4-Dimethyl-2(1H)-pyridinethione has been found to exhibit a range of biochemical and physiological effects. In fish and shrimp, this compound has been found to increase feeding behavior, leading to improved growth rates and overall health. In humans, DMPT has been found to have potential therapeutic effects on the central nervous system, including the potential to improve memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Dimethyl-2(1H)-pyridinethione in lab experiments is its relatively low toxicity and high purity. This compound is also easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of DMPT is not fully understood, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1,4-Dimethyl-2(1H)-pyridinethione. One potential area of study is the use of DMPT as a plant growth regulator, as this compound has been found to have potential effects on plant growth and development. Another area of study is the potential therapeutic effects of DMPT on the central nervous system, including its potential to improve memory and cognitive function. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 1,4-Dimethyl-2(1H)-pyridinethione can be achieved through a variety of methods. One common method involves the reaction of 2-acetylpyridine with methyl mercaptan in the presence of a catalyst such as sodium methoxide. This reaction produces DMPT in high yield and purity.
Eigenschaften
CAS-Nummer |
19006-67-8 |
|---|---|
Produktname |
1,4-Dimethyl-2(1H)-pyridinethione |
Molekularformel |
C7H9NS |
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
1,4-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
RYFYKGPCUWXCIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C=C1)C |
Kanonische SMILES |
CC1=CC(=S)N(C=C1)C |
Synonyme |
1,4-Dimethyl-2(1H)-pyridinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
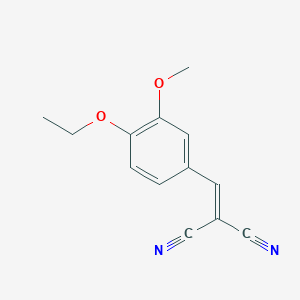


![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
